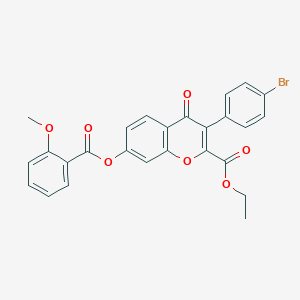

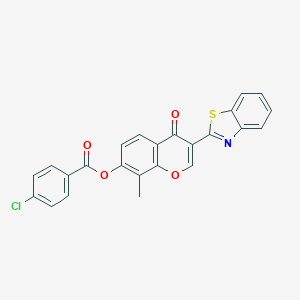

ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a bromophenyl compound with another organic compound . For example, the synthesis of “Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate” involves the reaction of a bromophenyl compound with piperazine .Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as NMR, mass spectrometry, and X-ray diffraction analysis . For example, “Ethyl 3-(4-bromophenyl)propionate” has the InChI Key STMHGPFYLQOGJD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods such as spectroscopy and chromatography . For example, “Ethyl 3-(4-bromophenyl)propionate” has a molecular weight of 273.13 g/mol .Applications De Recherche Scientifique

Anticancer Applications

Researchers have highlighted the potential of chromene derivatives in overcoming drug resistance in cancer cells. For instance, Das et al. (2009) found that certain chromene analogs can mitigate drug resistance and synergize with various cancer therapies in leukemia cells, indicating their potential as treatments for cancers with multiple drug resistance (Das et al., 2009).

Synthetic Methodologies

Boominathan et al. (2011) described an atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives. This method showcases an efficient synthesis pathway that could lead to compounds with medicinal promise, showcasing the versatility of chromene derivatives in chemical synthesis (Boominathan et al., 2011).

Molecular Structure Studies

The crystal and molecular structures of certain chromene derivatives have been elucidated to understand their potential interactions in biological systems. Kaur et al. (2012) reported on the crystal and molecular structures of chromene derivatives, providing insight into their stability and reactivity based on intermolecular interactions (Kaur et al., 2012).

Photoluminescence and Material Applications

Ethyl coumarin-3-carboxylate derivatives have been synthesized and their photoluminescence properties investigated, pointing to applications in material science, particularly in the development of optical materials and sensors (Song et al., 2014).

GPR35 Agonist for Drug Development

Chromene derivatives have been identified as potent and selective agonists for GPR35, a G protein-coupled receptor, which is a promising target for drug development. Thimm et al. (2013) discovered a radioligand that binds to GPR35 with high affinity, highlighting the potential of chromene compounds in the development of new pharmacological tools and therapeutic agents (Thimm et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the research and development of bromophenyl compounds could involve the synthesis of new derivatives with improved biological activities . For example, “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” has been used as a key intermediate in the synthesis of new liquid crystal oligomers and polymers .

Propriétés

IUPAC Name |

ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxochromene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO5/c1-3-24-14-9-10-15-16(11-14)26-19(20(23)25-4-2)17(18(15)22)12-5-7-13(21)8-6-12/h5-11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFNBJNXIFOLOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(=O)OCC)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383565.png)

![(E)-[3-methyl-4-(2-methylpropoxy)phenyl]-[1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]methanolate](/img/structure/B383566.png)

![4-[(E)-[2-(3-chlorophenyl)-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B383567.png)

![diisopropyl 4-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B383568.png)

![methyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383569.png)

![dimethyl 4-[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B383571.png)

![di(tert-butyl) 4-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B383572.png)

![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B383576.png)

![7-(3-Ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383579.png)

![Methyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B383582.png)